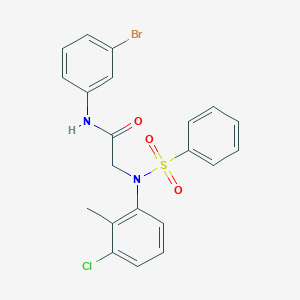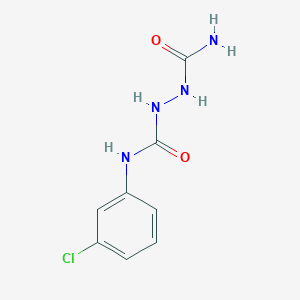![molecular formula C15H26N2O3 B6052755 N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6052755.png)
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as "Compound X" and is known for its unique properties that make it a valuable tool for various research applications. In
Mechanism of Action
The mechanism of action of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide is not fully understood. However, it is believed to act on the GABAergic system, which is responsible for regulating the activity of neurons in the brain. This compound has been shown to increase the activity of GABA receptors, leading to a decrease in neuronal activity and a calming effect on the central nervous system.
Biochemical and Physiological Effects:
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide has several biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to have anxiolytic, sedative, and anticonvulsant properties, making it useful in the treatment of various neurological disorders. Additionally, it has been found to have a neuroprotective effect, which may make it useful in the prevention and treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide is its potency. This compound has a high affinity for GABA receptors, making it a valuable tool for studying the mechanisms of various neurological disorders. However, one of the limitations of this compound is its solubility. It is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide. One area of research is the development of new analogs of this compound that have improved solubility and potency. Additionally, there is a need for further research into the mechanisms of action of this compound and its potential applications in the treatment of neurological disorders. Finally, there is a need for more research into the long-term effects of this compound on the central nervous system.
Synthesis Methods
The synthesis of N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide is a complex process that involves several steps. The starting material for the synthesis is 2,2-dimethylpropylamine, which is reacted with ethyl acetoacetate to form the corresponding pyrrolidine derivative. This derivative is then reacted with tetrahydro-2H-pyran-4-carboxylic acid to form the final product, N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide.
Scientific Research Applications
N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide has a wide range of applications in scientific research. One of the most significant uses of this compound is in the study of neurological disorders. It has been found to have a potent effect on the central nervous system, making it a valuable tool for understanding the mechanisms of various neurological disorders.
properties
IUPAC Name |
N-[1-(2,2-dimethylpropyl)-5-oxopyrrolidin-3-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)10-17-9-12(8-13(17)18)16-14(19)11-4-6-20-7-5-11/h11-12H,4-10H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBOACGMSBZIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CN1CC(CC1=O)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(dimethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B6052678.png)
![3-[2-[(4-fluorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B6052684.png)

![N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6052692.png)
![ethyl 1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6052700.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6052708.png)
![2-[(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B6052716.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}benzamide](/img/structure/B6052724.png)
![4-(5-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6052733.png)
![(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6052734.png)

![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B6052746.png)
![(1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)methanol](/img/structure/B6052748.png)
![1,3-dimethyl-5-({[5-(2-naphthyl)-1,2,4-triazin-3-yl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6052756.png)